1-amino-4-methanesulfonylbutan-2-ol hydrochloride
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Overview
Description
1-amino-4-methanesulfonylbutan-2-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a methanesulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-methanesulfonylbutan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chlorobutan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. This forms 4-methanesulfonylbutan-2-ol, which is then reacted with ammonia to introduce the amino group, resulting in 1-amino-4-methanesulfonylbutan-2-ol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-methanesulfonylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the methanesulfonyl group.
Major Products
Oxidation: Products may include 1-amino-4-methanesulfonylbutan-2-one or 1-amino-4-methanesulfonylbutanal.
Reduction: Products may include 1-amino-4-methanesulfonylbutane.
Substitution: Products depend on the nucleophile used, such as 1-amino-4-thiobutan-2-ol or 1-amino-4-aminobutan-2-ol.
Scientific Research Applications
1-amino-4-methanesulfonylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-amino-4-methanesulfonylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-amino-4-methanesulfonylbutane: Lacks the hydroxyl group, which may affect its reactivity and applications.
1-amino-4-thiobutan-2-ol: Contains a thiol group instead of a methanesulfonyl group, leading to different chemical properties.
1-amino-4-aminobutan-2-ol: Has an additional amino group, which can alter its biological activity.
Uniqueness
1-amino-4-methanesulfonylbutan-2-ol hydrochloride is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
2694729-59-2 |
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Molecular Formula |
C5H14ClNO3S |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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